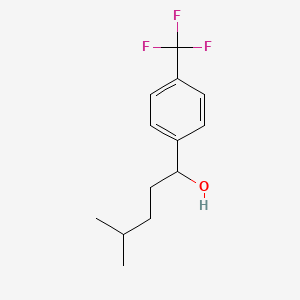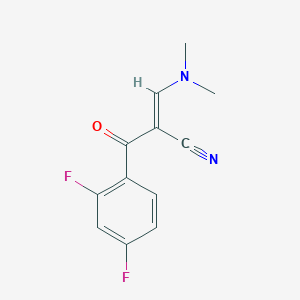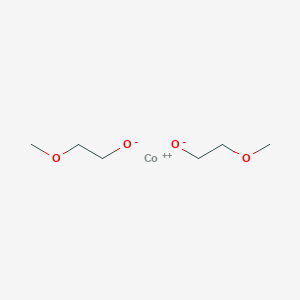
5α-Androst-1-en-17α-ol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5α-Androst-1-en-17α-ol-3-one, also known as 1-Androsterone, is a synthetic, orally active anabolic-androgenic steroid (AAS). It is an androgen prohormone of 1-testosterone (dihydroboldenone), 1-androstenedione, and other 1-dehydrogenated androstanes .
Synthesis Analysis
The synthesis of 5α-Androst-1-en-17α-ol-3-one involves several steps. A solution of ketone VI in benzene is added at 0-50C, under N2 to a Grignard reagent prepared from 155 mmoles of MeMgBr in ether .Molecular Structure Analysis
The molecular structure of 5α-Androst-1-en-17α-ol-3-one is complex. Its molecular formula is C19H28O2 and it has a molecular weight of 288.431 g·mol −1 . The structure is also available as a 2d Mol file .Chemical Reactions Analysis
5α-Androst-1-en-17α-ol-3-one is believed to act as a pheromone. It has been used in a study to develop a combined gas chromatography/thermal conversion/isotope ratio mass spectrometry (GC/TC/IRMS) method for D/H ratio determination of endogenous urinary steroids .Physical And Chemical Properties Analysis
The physical and chemical properties of 5α-Androst-1-en-17α-ol-3-one are unique. Its molecular weight is 434.8025 . The compound is a synthetic androstane steroid and a 17α-alkylated derivative of DHT .Applications De Recherche Scientifique
Synthesis and Structure Analysis
5α-Androst-1-en-17α-ol-3-one, a steroid compound, has been a subject of interest in chemical synthesis and structural analysis. For instance, Cox and Turner (1984) synthesized 5α-Androst-16-en-3-one, a closely related compound, from 5α-androstan-3β-ol-17-one. They achieved a 34% overall yield using the vinyl iodide route and determined accurate molecular dimensions through X-ray crystal structure analysis and molecular mechanics calculations, highlighting the molecule's significant twisting in the angular methyl groups (Cox & Turner, 1984).
Androgenic Activity Studies
Research into the androgenic activities of various steroids, including derivatives of 5α-androst-2-en-17β-ol, was conducted by Dorfman and Kincl (1964). They used a chick's comb inunction test to measure relative androgenic potencies, revealing that introducing a 17α-methyl group into these steroids resulted in significant increases in androgenic activity. This study provided insights into the structural modifications that can enhance or reduce androgenic effects (Dorfman & Kincl, 1964).
Mécanisme D'action
Safety and Hazards
Propriétés
Numéro CAS |
54631-36-6 |
|---|---|
Nom du produit |
5α-Androst-1-en-17α-ol-3-one |
Formule moléculaire |
C19H28O2 |
Poids moléculaire |
288.42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,6S)-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid](/img/structure/B1148593.png)

![5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1148600.png)



![1-[(R)-1-Phenylethyl]-3-[3-(triethoxysilyl)propyl]urea](/img/structure/B1148607.png)
